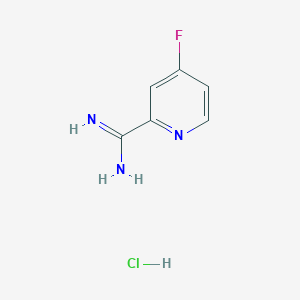
7,4'-Dihydroxyhomoisoflavanone
Vue d'ensemble
Description
7,4’-Dihydroxyhomoisoflavanone is a type of flavonoid with a molecular weight of 270.3 . It is a solid powder in physical form .
Molecular Structure Analysis
The molecular formula of 7,4’-Dihydroxyhomoisoflavanone is C16H14O4 . It is a type of flavonoid, which is a class of compounds characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .Physical And Chemical Properties Analysis
7,4’-Dihydroxyhomoisoflavanone is a solid powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Antiadipogenic Activity
7,4’-Dihydroxyhomoisoflavanone has been isolated from the rhizomes of Anemarrhena asphodeloides, a plant traditionally used in herbal medicine . This compound exhibited a moderate inhibitory effect on the differentiation of pre-adipocyte 3T3-L1 cells . This suggests potential applications in the treatment of obesity and related metabolic disorders.
Natural Product Chemistry
The compound is a minor phenolic constituent of the Anemarrhena asphodeloides rhizome . Its isolation and identification contribute to the understanding of the chemical composition of this plant, which could have implications for its use in traditional medicine.
Pharmacognosy
As a constituent of Anemarrhena asphodeloides, 7,4’-Dihydroxyhomoisoflavanone contributes to the pharmacological properties of this plant . Further research could explore its specific effects and potential medicinal uses.
Mécanisme D'action
Target of Action
7,4’-Dihydroxyhomoisoflavanone is a natural compound that exhibits potent antibacterial properties . Its primary targets are bacterial organisms, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are common causes of various infections, and MRSA is known for its resistance to many antibiotics.
Mode of Action
It is known that many flavonoids, the class of compounds to which 7,4’-dihydroxyhomoisoflavanone belongs, interfere with bacterial cell functions, leading to their death
Biochemical Pathways
Flavonoids are known to affect multiple biochemical pathways in bacteria, leading to their death . These may include disruption of bacterial cell wall synthesis, inhibition of bacterial enzymes, and interference with bacterial DNA replication .
Pharmacokinetics
Flavonoids in general are known to have variable bioavailability due to factors such as their metabolism in the liver and their interaction with the gut microbiota .
Result of Action
The primary result of the action of 7,4’-Dihydroxyhomoisoflavanone is the inhibition of bacterial growth, particularly of Staphylococcus aureus and MRSA . This leads to a decrease in the severity of infections caused by these bacteria.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7,4’-Dihydroxyhomoisoflavanone. For example, the presence of other compounds in the environment can affect its absorption and metabolism, thereby influencing its bioavailability . Additionally, the pH and temperature of the environment can affect the stability of 7,4’-Dihydroxyhomoisoflavanone.
Propriétés
IUPAC Name |
7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-6,8,11,17-18H,7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLNMWDNUQXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,4'-Dihydroxyhomoisoflavanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





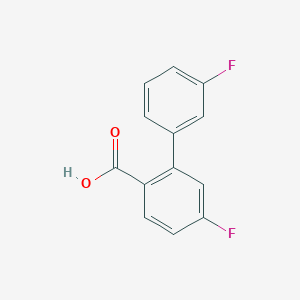
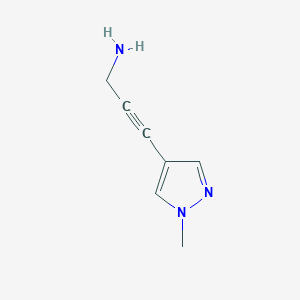
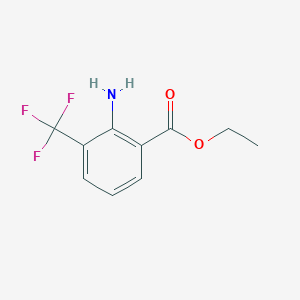

![Methyl 2-[2-(trifluoromethyl)phenyl]alaninate](/img/structure/B3087936.png)
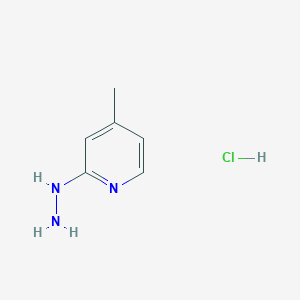



![2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B3087987.png)
